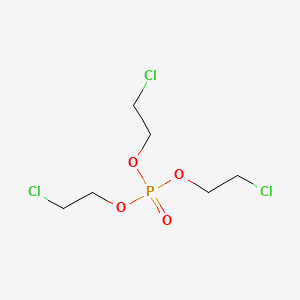
Chlorhexidine (acetate hydrate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chlorhexidine (acetate hydrate) is a broad-spectrum antimicrobial biguanide used as a topical antiseptic and disinfectant. It is commonly employed in medical and dental practices for the treatment of inflammatory conditions caused by microorganisms. The compound is known for its effectiveness against a wide range of pathogens, including bacteria, yeasts, and viruses .
準備方法
Synthetic Routes and Reaction Conditions
Chlorhexidine (acetate hydrate) is synthesized through a multi-step process. The primary synthetic route involves the reaction of 1,6-hexanediamine with 4-chlorobenzonitrile to form a bisbiguanide intermediate. This intermediate is then reacted with acetic acid to produce chlorhexidine acetate .
Industrial Production Methods
In industrial settings, chlorhexidine acetate is produced by reacting the bisbiguanide intermediate with acetic acid under controlled conditions. The reaction is typically carried out in a solvent such as ethanol or water, and the product is purified through crystallization or filtration .
化学反応の分析
Types of Reactions
Chlorhexidine (acetate hydrate) undergoes various chemical reactions, including:
Oxidation: Chlorhexidine can be oxidized to form chlorhexidine oxide.
Reduction: Reduction reactions can convert chlorhexidine to its corresponding amine derivatives.
Substitution: Chlorhexidine can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions
Major Products Formed
Oxidation: Chlorhexidine oxide.
Reduction: Amine derivatives of chlorhexidine.
Substitution: Various chlorhexidine derivatives depending on the nucleophile used.
科学的研究の応用
Chlorhexidine (acetate hydrate) has a wide range of scientific research applications:
Chemistry: Used as a disinfectant in laboratory settings to maintain sterile conditions.
Biology: Employed in cell culture and microbiology to prevent contamination.
Medicine: Used in surgical scrubs, wound cleaning, and dental rinses to prevent infections.
Industry: Incorporated into products such as mouthwashes, antiseptic creams, and disinfectant solutions .
作用機序
Chlorhexidine (acetate hydrate) exerts its antimicrobial effects by disrupting the cell membrane of microorganisms. It binds to the negatively charged bacterial cell wall and alters its permeability, leading to leakage of intracellular components and cell death. The compound is effective against both Gram-positive and Gram-negative bacteria, as well as yeasts and viruses .
類似化合物との比較
Similar Compounds
Chlorhexidine gluconate: Another salt form of chlorhexidine, commonly used in mouthwashes and skin disinfectants.
Povidone-iodine: An antiseptic used for skin disinfection before and after surgery.
Hydrogen peroxide: A disinfectant and antiseptic used for wound cleaning and sterilization .
Uniqueness
Chlorhexidine (acetate hydrate) is unique due to its broad-spectrum antimicrobial activity and its ability to bind to various surfaces, providing long-lasting effects. Unlike povidone-iodine, chlorhexidine does not cause staining and has a lower risk of causing allergic reactions .
特性
分子式 |
C26H40Cl2N10O5 |
|---|---|
分子量 |
643.6 g/mol |
IUPAC名 |
acetic acid;2-[6-[[amino-[[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine;hydrate |
InChI |
InChI=1S/C22H30Cl2N10.2C2H4O2.H2O/c23-15-5-9-17(10-6-15)31-21(27)33-19(25)29-13-3-1-2-4-14-30-20(26)34-22(28)32-18-11-7-16(24)8-12-18;2*1-2(3)4;/h5-12H,1-4,13-14H2,(H5,25,27,29,31,33)(H5,26,28,30,32,34);2*1H3,(H,3,4);1H2 |
InChIキー |
JGFZDLOXFRFUTG-UHFFFAOYSA-N |
正規SMILES |
CC(=O)O.CC(=O)O.C1=CC(=CC=C1NC(=NC(=NCCCCCCN=C(N)N=C(N)NC2=CC=C(C=C2)Cl)N)N)Cl.O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[5-[3-ethyl-5-(1-methylpyrazol-4-yl)phenyl]sulfonyl-1,3-thiazol-2-yl]methanamine](/img/structure/B10775286.png)
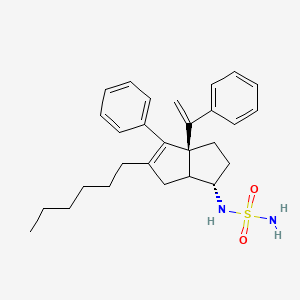
![1-[3-[(1S,3R)-3-(2-butylpyrrolidine-1-carbonyl)cyclohexyl]phenyl]-5-cyclopropylpyrazole-4-carboxylic acid](/img/structure/B10775294.png)
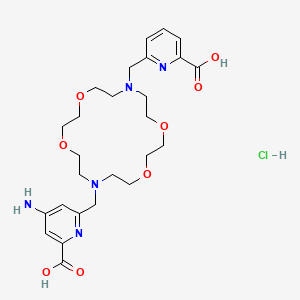
![(3S)-3-[3-(3,5-dimethylpyrazol-1-yl)phenyl]-4-[(1S,3R)-1-methyl-3-[2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl]pyrrolidin-1-ium-1-yl]butanoate](/img/structure/B10775315.png)
![(2S)-1-[[4-[(2-bromo-3-phenylphenyl)methoxy]-5-chloro-2-[(2-cyanopyridin-4-yl)methoxy]phenyl]methyl]piperidine-2-carboxylic acid](/img/structure/B10775317.png)
![6-(4-((3-(Benzyloxy)benzyl)oxy)-6-methoxybenzofuran-2-yl)-2-methoxyimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B10775325.png)
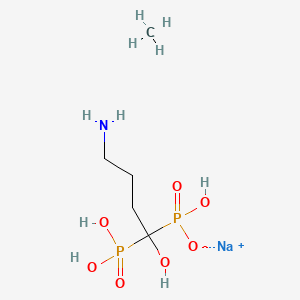
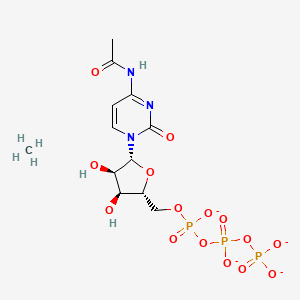
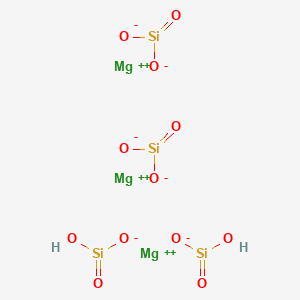
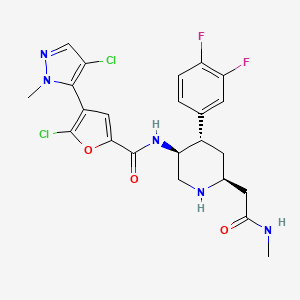
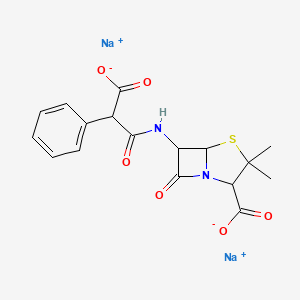
![2-[[4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10775384.png)
